molecular formula C14H10F3N3OS B12444739 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one CAS No. 1820707-93-4

2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B12444739
CAS No.: 1820707-93-4
M. Wt: 325.31 g/mol
InChI Key: FDGLOTHRNRKDFE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and an imidazo-pyridinone core.

Chemical Reactions Analysis

2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one include other imidazo-pyridinones and trifluoromethylated compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

Properties

CAS No.

1820707-93-4

Molecular Formula

C14H10F3N3OS

Molecular Weight

325.31 g/mol

IUPAC Name

1-methyl-3-phenyl-2-sulfanylidene-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H10F3N3OS/c1-19-11-9(14(15,16)17)7-10(21)18-12(11)20(13(19)22)8-5-3-2-4-6-8/h2-7H,1H3,(H,18,21)

InChI Key

FDGLOTHRNRKDFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC(=O)C=C2C(F)(F)F)N(C1=S)C3=CC=CC=C3

Origin of Product

United States

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